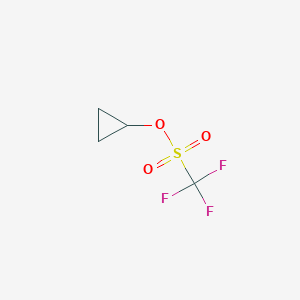

Cyclopropyl trifluoromethanesulfonate

Descripción general

Descripción

Cyclopropyl trifluoromethanesulfonate is an organic compound with the chemical formula C4H5F3O3S . It is known for its unique structure, which includes a cyclopropyl group attached to a trifluoromethanesulfonate moiety. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclopropyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of cyclopropanol with trifluoromethanesulfonic anhydride. The reaction typically occurs under mild conditions and yields the desired product with high purity . Another method involves the use of 3-propenyloxy-1,2-dichloropropane, which reacts with trifluoromethanesulfonic acid to form the trifluoromethanesulfonic acid ester .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reactions are optimized for higher yields and purity, and the processes are designed to be scalable for commercial production .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopropyl trifluoromethanesulfonate undergoes various chemical reactions, including substitution and acylation reactions. It is particularly effective in Friedel-Crafts acylation reactions, where it acts as an acylating agent .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols.

Acylation Reactions: this compound is used in acylation reactions with aromatic compounds.

Major Products: The major products formed from these reactions include acylated aromatic compounds and substituted cyclopropyl derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

Cyclopropyl trifluoromethanesulfonate is primarily utilized as a reagent in organic synthesis. It plays a crucial role in:

- Acylation Reactions : It serves as an acylating agent in Friedel-Crafts acylation reactions, enabling the formation of acylated aromatic compounds.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions with amines and alcohols, leading to diverse substituted products.

| Reaction Type | Description | Major Products |

|---|---|---|

| Acylation | Formation of carbon-carbon bonds | Acylated aromatic compounds |

| Substitution | Nucleophilic attack by amines/alcohols | Substituted cyclopropyl derivatives |

Medicinal Chemistry

In medicinal chemistry, this compound is involved in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to modify molecular structures makes it valuable for:

- Drug Development : It contributes to the creation of new therapeutic agents by altering existing drug structures to enhance efficacy and reduce side effects.

- Biological Activity : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to the development of more effective drugs.

Biological Research

The compound's biochemical properties allow it to influence various cellular processes:

- Gene Expression Modulation : this compound affects the expression of genes related to oxidative stress responses and detoxification pathways.

- Cell Signaling : It alters signaling pathways that can impact cellular responses to environmental stimuli.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound in synthesizing a new class of antibiotics. The compound was employed to modify existing antibiotic structures, resulting in derivatives with enhanced antibacterial activity against resistant strains.

Case Study 2: Environmental Impact Assessment

Research has shown that this compound can influence metabolic pathways in various organisms. This property was exploited to assess its potential environmental impact, particularly concerning its degradation products and their biological activities.

Mecanismo De Acción

Cyclopropyl trifluoromethanesulfonate can be compared with other similar compounds such as trifluoromethanesulfonic acid esters and triflamides:

Comparación Con Compuestos Similares

- Trifluoromethanesulfonic acid esters

- Triflamides

- Cyclopropyl bromide

- Cyclopropanol

Cyclopropyl trifluoromethanesulfonate stands out due to its unique combination of a cyclopropyl group and a trifluoromethanesulfonate moiety, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Cyclopropyl trifluoromethanesulfonate (CPTS) is an organic compound with the molecular formula CHFOS. This compound has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CPTS, focusing on its mechanisms of action, effects on cellular processes, and implications for drug development.

Overview of this compound

CPTS is characterized by a cyclopropyl group attached to a trifluoromethanesulfonate moiety. It serves primarily as a reagent in organic synthesis, particularly in acylation reactions. Its biological relevance arises from its interactions with various biomolecules, influencing cellular functions and metabolic pathways.

Target Interactions

CPTS acts mainly as an acylation catalyst and sulfonating agent. It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. The interaction can lead to the formation of reactive intermediates that may affect various metabolic pathways.

Cellular Effects

CPTS has been shown to influence several cellular processes:

- Cell Signaling : Alters signaling pathways, potentially affecting cellular responses to external stimuli.

- Gene Expression : Modulates the expression of genes involved in oxidative stress responses and detoxification processes.

- Metabolism : Impacts key metabolic enzymes, leading to changes in metabolite levels within cells .

CPTS exhibits significant biochemical activity:

- Enzyme Interactions : It can inhibit or activate specific enzymes, notably cytochrome P450s, affecting the metabolism of other compounds.

- Stability and Degradation : While relatively stable under controlled conditions, CPTS can degrade over time, producing by-products with varying biological activities .

Dosage Effects and Toxicity

The biological effects of CPTS vary significantly with dosage:

- Low Doses : May enhance detoxification pathways with minimal adverse effects.

- High Doses : Can induce hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

CPTS undergoes biotransformation primarily via cytochrome P450 enzymes, leading to various metabolites that can further participate in metabolic flux. These pathways are complex and depend on the cellular context.

Study 1: Metabolic Stability

A study assessed the metabolic stability of fluorinated motifs similar to CPTS using Cunninghamella elegans, a model organism for mammalian P450 metabolism. The results indicated that while some fluorinated compounds were stable, CPTS-related motifs showed varying degrees of metabolic vulnerability .

Study 2: Biological Activity in Drug Development

Research has demonstrated that fluorinated compounds like CPTS can enhance biological activity in drug candidates. For instance, the introduction of trifluoromethyl groups has been linked to improved potency against certain biological targets, such as reverse transcriptase enzymes .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Cell Signaling | Alters signaling pathways impacting cellular responses |

| Gene Expression | Modulates genes related to oxidative stress and detoxification |

| Enzyme Interaction | Inhibits/activates cytochrome P450 enzymes affecting xenobiotic metabolism |

| Metabolic Pathways | Undergoes biotransformation via cytochrome P450 leading to various metabolites |

| Toxicity Levels | Low doses may enhance detoxification; high doses can cause hepatotoxicity |

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing cyclopropyl trifluoromethanesulfonate, and how can reaction efficiency be optimized?

- This compound is synthesized via nucleophilic substitution, often using cyclopropanol derivatives and trifluoromethanesulfonic anhydride. Key parameters include:

- Solvent selection : Tetrahydrofuran (THF) is preferred for its ability to dissolve polar intermediates and stabilize reactive species .

- Base choice : Triethylamine (Et₃N) neutralizes HCl byproducts, preventing side reactions .

- Reaction monitoring : Thin-layer chromatography (TLC) ensures reaction completion and identifies byproducts .

- Optimization : Extended reaction times (e.g., 72 hours) and low temperatures (−78°C to 0°C) improve yield by minimizing decomposition of the triflyl group.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Cyclopropyl protons appear as upfield doublets (δ 0.5–1.5 ppm) due to ring strain; triflate signals (CF₃SO₃⁻) are observed near δ 120 ppm in ¹⁹F NMR .

- X-ray crystallography : Resolves spatial arrangements of the cyclopropyl ring and triflate group, critical for confirming stereochemical integrity .

- GC-MS : Detects purity (>93%) and identifies volatile impurities, such as residual solvents or decomposition products .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Drug design : The cyclopropyl ring enhances metabolic stability and receptor affinity, while the triflate group acts as a leaving group in nucleophilic substitutions to generate cyclopropane-containing drug candidates (e.g., protease inhibitors or kinase modulators) .

- Targeted therapies : Used to introduce cyclopropyl moieties into molecules targeting infectious diseases (e.g., HCV NS3/4A protease) or cardiovascular conditions (e.g., HMGCR inhibitors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity when synthesizing this compound?

- Contradiction analysis :

- Impurity profiling : Use GC-MS or HPLC to identify side products (e.g., cyclopropanol or triflic acid residues) .

- Reaction conditions : Adjust stoichiometry (e.g., 1:1.2 molar ratio of cyclopropanol to triflic anhydride) to reduce unreacted starting materials .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients (8:2) isolates the product with >95% purity .

Q. What advanced safety protocols should be implemented given the limited toxicological data on this compound?

- PPE : Use nitrile gloves, chemical goggles, and fume hoods to prevent exposure to corrosive triflic acid byproducts .

- Storage : Store under argon at −20°C in flame-resistant cabinets to avoid moisture-induced decomposition or exothermic reactions .

- Waste disposal : Neutralize residual triflate with aqueous sodium bicarbonate before disposal .

Q. What strategies enhance the stability of this compound during long-term storage?

- Anhydrous conditions : Use molecular sieves (3Å) in storage vials to absorb trace moisture .

- Inert atmosphere : Purge containers with nitrogen or argon to prevent oxidation of the cyclopropyl ring .

- Avoid light : Store in amber glass to prevent photodegradation of the triflate group .

Q. How does this compound compare to other triflate derivatives in facilitating cyclopropane ring formation?

- Reactivity : Cyclopropyl triflate’s strained ring increases electrophilicity, enabling faster SN2 reactions compared to linear alkyl triflates (e.g., methyl triflate) .

- Steric effects : The cyclopropyl group’s rigidity minimizes steric hindrance, allowing efficient coupling with bulky nucleophiles (e.g., arylboronic acids) .

Q. What methodologies assess the compound's potential in antimicrobial or anticancer agents?

- In vitro assays :

- Antimicrobial : Broth microdilution tests (MIC ≤ 2 µg/mL) against Gram-negative bacteria (e.g., E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .

Propiedades

IUPAC Name |

cyclopropyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPINOIDASKKAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539920 | |

| Record name | Cyclopropyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25354-42-1 | |

| Record name | Cyclopropyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.